molecular formula C21H22FN5O4 B2683832 1-(3-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1705069-84-6

1-(3-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2683832
CAS No.: 1705069-84-6
M. Wt: 427.436
InChI Key: PGFLOSLDUPJVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain several structural components including a 2-fluorophenyl group, a 1,2,4-oxadiazole ring, a piperidine ring, and a pyrimidine-2,4-dione group . These groups are common in many biologically active compounds and drugs .


Molecular Structure Analysis

The compound contains several heterocyclic rings which are likely to contribute to its chemical properties. The presence of nitrogen in the oxadiazole and pyrimidine rings, and the fluorine atom on the phenyl ring, could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating nitrogen atoms in the heterocyclic rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of heterocyclic rings, a fluorine atom, and a piperidine ring could affect its solubility, stability, and reactivity .

Scientific Research Applications

5-HT2 Antagonist Activity

A study by Watanabe et al. (1992) explored the synthesis and antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including compounds structurally related to the one . They found that certain derivatives displayed potent 5-HT2 antagonist activity, indicating potential applications in neurological or psychiatric disorders.

Applications in Mechanistic Investigations

Sako et al. (2000) conducted research on [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide, a compound similar to the one . Their study, detailed in their publication, focused on the synthesis and applications of this compound in mechanistic investigations, suggesting its utility in understanding chemical reactions and interactions at a molecular level (Sako et al., 2000).

Anticancer Activity

Kumar and Sharma (2022) synthesized and tested N-substituted indole derivatives, including compounds related to the requested chemical, for their anticancer activity. Their study, which can be found in their publication, revealed that certain compounds were effective in inhibiting cancer cell growth, indicating potential applications in oncology (Kumar & Sharma, 2022).

Urease Inhibition

Rauf et al. (2010) synthesized derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-dione, structurally related to the chemical , and evaluated them for urease inhibition. Their findings, detailed in their publication, suggest potential applications in the treatment of diseases caused by urease-producing bacteria (Rauf et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs with similar structures work by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the compound’s biological activity, potential uses as a drug, and methods for its synthesis .

Properties

IUPAC Name

1-[3-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O4/c22-16-6-2-1-5-15(16)20-24-18(31-25-20)12-14-4-3-9-27(13-14)19(29)8-11-26-10-7-17(28)23-21(26)30/h1-2,5-7,10,14H,3-4,8-9,11-13H2,(H,23,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFLOSLDUPJVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2C=CC(=O)NC2=O)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.